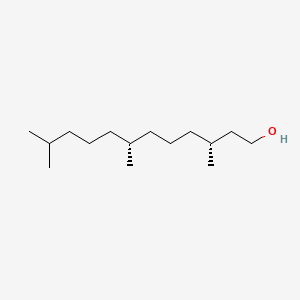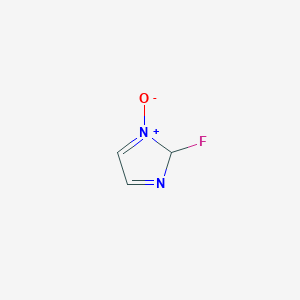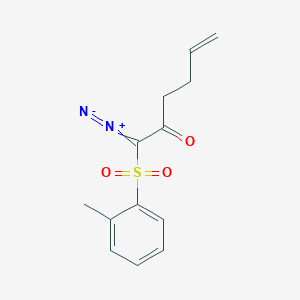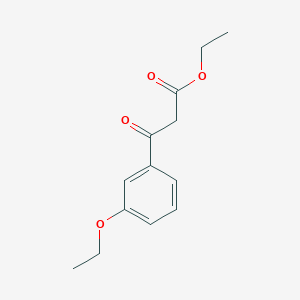![molecular formula C12H7N3O4 B14173641 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione CAS No. 920506-98-5](/img/structure/B14173641.png)
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a nitrophenyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate under reflux conditions . Another approach involves the reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes involved in DNA repair. The compound can inhibit the activity of these enzymes, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the efficacy of DNA-damaging agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also feature a pyrimidine ring and have been studied for their potential as enzyme inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds are structurally similar and have shown promise as antiproliferative agents.
Uniqueness
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
920506-98-5 |
|---|---|
Formule moléculaire |
C12H7N3O4 |
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
5-[2-(4-nitrophenyl)ethynyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H7N3O4/c16-11-9(7-13-12(17)14-11)4-1-8-2-5-10(6-3-8)15(18)19/h2-3,5-7H,(H2,13,14,16,17) |
Clé InChI |
BNGBPZFGGNXEOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CNC(=O)NC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


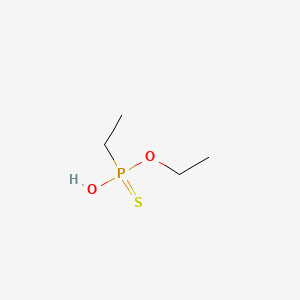
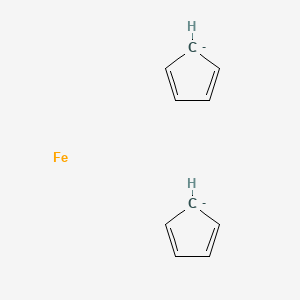
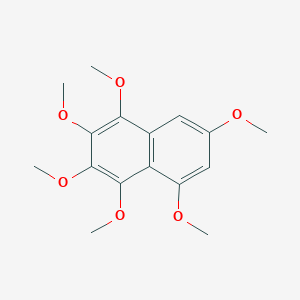



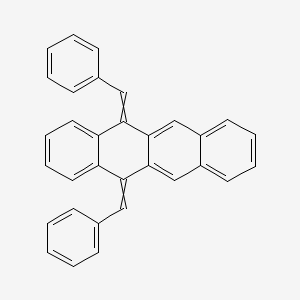
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

